molecular formula C7H13NO3 B12880144 (2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate

(2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate

Cat. No.: B12880144
M. Wt: 159.18 g/mol
InChI Key: XEDZRASYGGJQCQ-RITPCOANSA-N
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Description

(2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate is a chemical compound with the molecular formula C7H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-proline and methanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, ensuring the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate
  • (2S,4R)-Methyl 4-ethoxypyrrolidine-2-carboxylate
  • (2S,4R)-Methyl 4-aminopyrrolidine-2-carboxylate

Uniqueness

(2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, influences its reactivity and interactions with molecular targets, setting it apart from similar compounds with different substituents.

Biological Activity

Overview

(2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate is a chiral compound belonging to the pyrrolidine family, characterized by its specific stereochemistry and functional groups. This compound has garnered attention for its potential biological activities, which include antioxidant properties, neuroprotective effects, and possible applications in drug development. Understanding its biological activity is crucial for leveraging its potential in medicinal chemistry and related fields.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are critical in neutralizing free radicals, thereby reducing oxidative stress in biological systems. This property is particularly valuable in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Neuroprotective Effects

Some studies suggest that derivatives of pyrrolidine compounds may possess neuroprotective effects. While specific data on this compound is limited, its structural similarities to other neuroprotective agents indicate potential in protecting neuronal cells from damage due to oxidative stress or inflammation.

Anticoagulant Activity

Preliminary findings suggest that this compound may influence the coagulation cascade by interacting with proteins involved in blood clotting. This could have implications for developing anticoagulant therapies.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the observed effects on cellular function and health .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
PyrrolidineBasic structure without substituentsSimple structure; lacks functional groups
(2S,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylateSimilar chirality but different stereochemistryDifferent biological activity due to stereoisomerism
4-HydroxypyrrolidineContains only hydroxyl and amine groupsLess complex; fewer interactions

The unique stereochemistry and functional groups of this compound enhance its biological activity compared to structurally similar compounds.

Research Findings and Case Studies

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl (2S,4R)-4-methoxypyrrolidine-2-carboxylate

InChI

InChI=1S/C7H13NO3/c1-10-5-3-6(8-4-5)7(9)11-2/h5-6,8H,3-4H2,1-2H3/t5-,6+/m1/s1

InChI Key

XEDZRASYGGJQCQ-RITPCOANSA-N

Isomeric SMILES

CO[C@@H]1C[C@H](NC1)C(=O)OC

Canonical SMILES

COC1CC(NC1)C(=O)OC

Origin of Product

United States

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